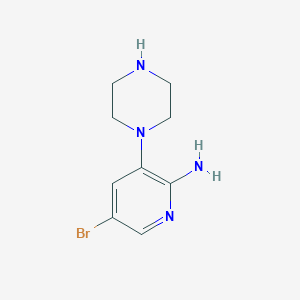

5-Bromo-3-(piperazin-1-yl)pyridin-2-amine

Description

Significance of Pyridine (B92270) and Piperazine (B1678402) Core Scaffolds in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a privileged structure in medicinal chemistry. Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Similarly, the piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, is a key component in numerous therapeutic agents. Its basic nature allows for salt formation, which can enhance solubility and bioavailability. The piperazine scaffold is often employed as a linker or a pharmacophoric element in drugs targeting the central nervous system, as well as in anticancer and antihistaminic agents. The conformational flexibility of the piperazine ring also allows for optimal orientation of substituents to interact with biological targets.

The conjugation of these two scaffolds can lead to molecules with synergistic or novel pharmacological activities, making them an attractive area of research.

Contextualizing 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine within Pyridine-2-amine Derivatives

The compound this compound belongs to the broader class of pyridine-2-amine derivatives. The 2-aminopyridine (B139424) moiety is a well-known pharmacophore that serves as a crucial building block in the synthesis of various biologically active compounds. nih.gov This structural motif is present in drugs with diverse therapeutic applications, highlighting its versatility in drug design. researchgate.net

Derivatives of 2-aminopyridine have been reported to exhibit a wide range of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities. nih.gov The presence of an amino group at the 2-position of the pyridine ring provides a key interaction point with biological targets and also serves as a synthetic handle for further molecular elaboration.

Rationale for Comprehensive Academic Investigation of this compound

The specific structure of this compound presents several features that warrant a thorough academic investigation. The bromine atom at the 5-position can influence the electronic properties of the pyridine ring and may serve as a site for further functionalization through cross-coupling reactions. The piperazine moiety at the 3-position introduces a flexible and basic substituent that can modulate the compound's physicochemical properties and its interaction with biological targets. The 2-amino group, as previously mentioned, is a key pharmacophoric element.

Given the established biological significance of both the pyridine-2-amine and piperazine scaffolds, a comprehensive investigation into this specific conjugate is a logical step in the exploration of new chemical space for potential therapeutic agents. The combination of these three key structural features in a single molecule suggests a high potential for novel biological activity.

Research Objectives and Scope

A comprehensive academic investigation of this compound would likely encompass several key objectives. The primary goal would be to synthesize and characterize the compound, followed by an evaluation of its potential biological activities. The scope of such research would be multifaceted, aiming to build a complete profile of the molecule.

Key Research Objectives:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to this compound and its complete spectroscopic characterization.

Physicochemical Profiling: Determination of key physicochemical properties such as solubility, lipophilicity (LogP), and pKa.

Biological Screening: Evaluation of the compound's activity against a diverse panel of biological targets, including enzymes, receptors, and microbial strains.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogues to understand the contribution of each structural component to the observed activity.

The following table outlines the potential scope of a comprehensive investigation into this compound.

| Research Area | Specific Focus |

| Chemical Synthesis | Optimization of reaction conditions, exploration of alternative synthetic pathways. |

| Structural Analysis | X-ray crystallography to determine the solid-state conformation. |

| In vitro Biology | Screening for anticancer, antibacterial, antifungal, and antiviral activity. |

| In silico Studies | Molecular docking and dynamics simulations to predict potential biological targets. |

While detailed research findings on this compound are not extensively available in the public domain, its structural components strongly suggest a promising avenue for future drug discovery efforts. The systematic investigation of this and related compounds could lead to the identification of novel therapeutic leads.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-piperazin-1-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4/c10-7-5-8(9(11)13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYVMVYCARVHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(N=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 3 Piperazin 1 Yl Pyridin 2 Amine and Its Analogs

Strategies for the Construction of the 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine Core Structure

The assembly of the this compound core structure can be achieved through several modern synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Palladium-Catalyzed Amination Approaches (e.g., Buchwald-Hartwig Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and widely adopted method for forming carbon-nitrogen bonds. mdpi.comnih.gov This reaction is instrumental in coupling amines with aryl halides. mdpi.com For the synthesis of the target molecule, this can be envisioned by reacting a di-substituted pyridine (B92270), such as 3,5-dibromo-2-aminopyridine, with piperazine (B1678402).

The success of the Buchwald-Hartwig amination heavily relies on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and facilitate the catalytic cycle. nih.gov Bulky, electron-rich phosphine ligands like RuPhos and BrettPhos have proven to be highly effective for the amination of 3-halo-2-aminopyridines. chemicalbook.com The use of pre-catalysts, where the ligand is already complexed with palladium, often simplifies the reaction setup and improves reproducibility. chemicalbook.com For instance, studies on the coupling of 3-halo-2-aminopyridines with various secondary cyclic amines have identified RuPhos and BrettPhos-derived precatalysts as superior catalytic systems. chemicalbook.com The reaction typically proceeds in the presence of a base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to facilitate the deprotonation of the amine. chemicalbook.com

A key challenge in the synthesis of this compound from 3,5-dibromo-2-aminopyridine is achieving regioselectivity. The C3 position of 2-aminopyridine (B139424) is often more reactive towards palladium-catalyzed amination than the C5 position. chemicalbook.com By carefully selecting the catalyst and reaction conditions, preferential coupling at the C3 position can be achieved. For example, in the reaction of 3,5-dibromo-2-aminopyridine with morpholine (B109124), a related cyclic amine, the major product resulted from coupling at the C3 position. chemicalbook.com After the initial C-N bond formation, the remaining bromine at the C5 position is available for further functionalization.

| Catalyst System | Ligand | Base | Amine | Key Feature |

| Pd-precatalyst | RuPhos | LiHMDS | Secondary cyclic amines | High efficiency for C-N coupling of 3-halo-2-aminopyridines. chemicalbook.com |

| Pd-precatalyst | BrettPhos | LiHMDS | Primary amines | Outstanding performance for coupling with primary amines. chemicalbook.com |

| Pd₂(dba)₃ / Ligand | XPhos | NaOtBu | Secondary amines | Effective for amination of aryl bromides. bldpharm.com |

Nucleophilic Aromatic Substitution Reactions for Piperazine Introduction

Nucleophilic aromatic substitution (SNAr) offers a classical and often highly efficient pathway for introducing amine nucleophiles onto electron-deficient aromatic rings. chemspider.com The pyridine ring, particularly when substituted with electron-withdrawing groups, is activated towards SNAr. In the context of synthesizing pyridinylpiperazines, this reaction is frequently employed. nih.gov

For the synthesis of the target compound, a suitable starting material would be a pyridine derivative with a good leaving group (like a halogen) at the 3-position and an activating group. For example, the reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine readily yields 1-(3-nitropyridin-2-yl)piperazine (B1350711). researchgate.netresearchgate.net The nitro group at the 3-position strongly activates the 2-position for nucleophilic attack by the piperazine. researchgate.net Subsequent reduction of the nitro group to an amine and bromination at the 5-position would lead to the desired product.

Alternatively, starting with a 3,5-dihalopyridine derivative, a regioselective SNAr reaction can be achieved. The relative reactivity of the halogen atoms can be influenced by the electronic environment of the pyridine ring. The introduction of the piperazine moiety at the 3-position can be favored under specific reaction conditions. mdpi.com The choice of solvent and temperature is critical in controlling the outcome of SNAr reactions.

| Substrate | Nucleophile | Conditions | Product | Key Feature |

| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux | 1-(3-Nitropyridin-2-yl)piperazine | Nitro group activates the C2 position for SNAr. researchgate.netresearchgate.net |

| 3,5-Dibromo-2-aminopyridine | Piperazine | Heat | This compound | Potential for direct, though potentially less selective, introduction of piperazine. |

| Pentafluoropyridine | Piperazine | DMF | 4-(Perfluoropyridin-4-yl)piperazine | Demonstrates the high reactivity of activated pyridines towards SNAr with piperazine. nih.gov |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods. americanelements.comresearchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyridines and piperazines. americanelements.comnih.gov

The application of microwave irradiation can significantly enhance the efficiency of both palladium-catalyzed couplings and SNAr reactions. chemicalbook.com For the synthesis of this compound, a microwave-assisted Buchwald-Hartwig amination or an SNAr reaction could dramatically reduce the required reaction time from hours to minutes. uzh.ch Microwave heating can overcome activation energy barriers more efficiently, which is particularly useful for less reactive substrates. americanelements.com

Studies have shown that one-pot syntheses of substituted pyridines can be achieved under microwave irradiation with high regiochemical control. americanelements.com Similarly, the synthesis of monosubstituted piperazine derivatives has been accelerated using microwave technology, often in the absence of a solvent, which aligns with the principles of green chemistry. nih.govchemicalbook.com

| Reaction Type | Key Advantages of Microwave Assistance | Typical Conditions |

| Bohlmann-Rahtz Pyridine Synthesis | Reduced reaction times (minutes vs. hours), improved yields, one-pot procedure. americanelements.com | 170°C, polar solvents (e.g., DMSO) or solvent-free. americanelements.com |

| Piperazine Alkylation/Arylation | Significantly shorter reaction times, comparable yields and purity to conventional methods. nih.gov | Minimal microwave power (e.g., 80W) in pulse mode. nih.gov |

| Multicomponent Reactions | High-yield, environmentally friendly, excellent atom economy. chemicalbook.com | Neat reaction conditions, 120°C. chemicalbook.com |

Photocatalytic Synthetic Pathways for Piperazine Derivatives

Visible-light photoredox catalysis has gained significant attention as a mild and sustainable method for forging chemical bonds. nih.gov This approach utilizes light energy to generate highly reactive intermediates in a controlled manner, enabling a wide range of chemical transformations, including C-N bond formation. nih.gov

The synthesis of piperazine derivatives can be achieved through photoredox-catalyzed reactions. For instance, the direct α-C–H heteroarylation of piperazines can be accomplished using an iridium-based photocatalyst. nih.gov The mechanism involves the oxidation of the piperazine nitrogen to form an amine radical cation, which then undergoes deprotonation and coupling with a heteroarene. nih.gov While this method typically functionalizes the carbon skeleton of the piperazine ring, related photocatalytic strategies can be envisioned for the N-arylation of piperazine with a suitable bromopyridine derivative.

Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst like nickel, have been developed for efficient C-N cross-coupling reactions of aryl halides with amines under mild conditions. This approach could be applied to the synthesis of this compound, offering a green alternative to traditional palladium-catalyzed methods.

| Catalysis Type | Catalyst | Reaction | Key Feature |

| Photoredox Catalysis | Iridium complexes (e.g., Ir(ppy)₂(dtbbpy)PF₆) | α-C-H Heteroarylation of piperazines | Mild and green alternative to classical methods for functionalizing the piperazine ring. nih.gov |

| Organic Photoredox Catalysis | Organic dyes | Programmable piperazine synthesis | Circumvents the need for radical precursors through direct substrate oxidation. |

| Dual Photoredox/Nickel Catalysis | CdS / Nickel salts | C-N cross-coupling of aryl halides and amines | Utilizes inexpensive and stable heterogeneous photocatalysts. |

Scalable Industrial Synthesis Techniques for Related Pyridinylpiperazines

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, including cost-effectiveness, safety, and process robustness. For pyridinylpiperazine compounds, which are common scaffolds in pharmaceuticals, developing scalable synthetic routes is of paramount importance.

Industrial syntheses often favor well-established and reliable reactions like SNAr over more complex catalytic systems, provided the substrate is sufficiently reactive. nih.gov The use of flow chemistry, often in combination with microwave heating, is becoming increasingly prevalent for scalable synthesis. Flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for continuous production. nih.gov

For a molecule like this compound, a scalable synthesis might involve a multi-step sequence where each step is optimized for high yield and purity to minimize the need for complex purification procedures. An economic analysis of different synthetic routes, considering reagent costs, reaction times, and yields, is crucial for selecting the most viable industrial process. For example, a detailed process model for the large-scale synthesis of the drug Nilotinib, which involves a pyridinylpiperazine core, demonstrated the feasibility of scaling up a highly efficient, multi-step synthesis developed in an academic setting.

Regioselective Functionalization and Chemical Transformations

The this compound scaffold possesses multiple reactive sites, allowing for diverse and regioselective chemical transformations. The primary sites for functionalization are the bromine atom at the C5 position, the primary amino group at the C2 position, and the secondary amine of the piperazine ring.

The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups. The Suzuki-Miyaura cross-coupling reaction, which couples arylboronic acids with aryl halides, is a highly effective method for this transformation. mdpi.com Studies on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) have shown that various functionalized arylboronic acids can be efficiently coupled at the C5 position using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium phosphate. mdpi.com This demonstrates that the amino group at C2 does not significantly hinder the reactivity at the C5-bromo position.

The piperazine moiety offers another handle for functionalization. The secondary amine can be readily acylated, alkylated, or arylated to introduce further diversity into the molecule. For instance, reaction with 2-chloro-N-arylacetamides in the presence of a base can be used to append various arylacetamide groups to the piperazine nitrogen. researchgate.net

Furthermore, the primary amino group at the C2 position can undergo various transformations, such as diazotization followed by substitution, or acylation. However, its reactivity can be influenced by the electronic effects of the other substituents on the pyridine ring. The selective functionalization of one site over the others can often be achieved by careful selection of reagents and reaction conditions. For example, a second palladium-catalyzed amination could be performed at the C5-bromo position after the initial introduction of the piperazine at C3, leading to N³,N⁵-disubstituted 2,3,5-triaminopyridine derivatives. chemicalbook.com

| Reaction Type | Reagents and Conditions | Site of Functionalization | Resulting Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 85-95°C | C5-Bromo | 5-Aryl-3-(piperazin-1-yl)pyridin-2-amine |

| N-Acylation of Piperazine | 2-Chloro-N-arylacetamide, K₂CO₃, Acetonitrile, reflux | Piperazine secondary amine | 2-(4-(2-Amino-5-bromopyridin-3-yl)piperazin-1-yl)-N-arylacetamide |

| Second C-N Cross-Coupling | Amine, Pd-precatalyst (e.g., SPhos), base | C5-Bromo | N⁵-Substituted-3-(piperazin-1-yl)pyridine-2,5-diamine |

Derivatization of the Piperazine Nitrogen Atom

The secondary amine of the piperazine ring is a common site for derivatization, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties.

N-alkylation of the piperazine ring is a fundamental strategy to introduce small alkyl groups. Common methods for this transformation include nucleophilic substitution reactions with alkyl halides or sulfonates, and reductive amination. mdpi.com These reactions are typically straightforward and high-yielding. For instance, N-methylation can be achieved using formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride. Similarly, N-ethylation and N-isobutylation can be accomplished using the corresponding alkyl halides, such as ethyl bromide or isobutyl bromide, often in the presence of a base to neutralize the hydrogen halide byproduct.

| Alkylation Strategy | Reagents | General Conditions |

|---|---|---|

| N-methylation | Formaldehyde, Sodium triacetoxyborohydride | Reductive amination |

| N-ethylation | Ethyl bromide, Base (e.g., K2CO3) | Nucleophilic substitution |

| N-isobutylation | Isobutyl bromide, Base (e.g., Et3N) | Nucleophilic substitution |

Beyond simple alkylation, a vast array of substituents can be introduced onto the piperazine nitrogen to explore a wider chemical space. nih.gov N-arylpiperazines can be synthesized through methods such as the Buchwald-Hartwig amination or the Ullmann condensation, which are palladium- and copper-catalyzed cross-coupling reactions, respectively. mdpi.comnih.gov These methods allow for the introduction of various substituted aryl groups. Additionally, the piperazine nitrogen can be acylated with acid chlorides or anhydrides, or reacted with isocyanates to form ureas, further diversifying the molecular structure. The development of C-H functionalization techniques also offers novel ways to directly introduce substituents onto the carbon atoms of the piperazine ring, although this is a more complex transformation. mdpi.com

| Substituent Type | Synthetic Method | Key Reagents/Catalysts |

|---|---|---|

| Aryl groups | Buchwald-Hartwig amination | Palladium catalyst, phosphine ligand, base |

| Aryl groups | Ullmann condensation | Copper catalyst, base |

| Acyl groups | Acylation | Acid chloride or anhydride (B1165640) |

| Urea (B33335) linkage | Reaction with isocyanate | Isocyanate |

Modifications at the Pyridine Amine Functionality

The 2-amino group on the pyridine ring is another key site for modification. While it is a reactive nucleophile, its reactivity can be modulated to allow for selective transformations at other positions of the molecule. One common strategy is the protection of the amino group as an amide, for instance, by reacting it with acetic anhydride to form an acetamide (B32628). nih.govmdpi.com This protected intermediate can then be subjected to further reactions, such as cross-coupling at the bromine position. The protecting group can be subsequently removed under basic or acidic conditions to regenerate the free amine. This approach prevents unwanted side reactions of the amino group during subsequent synthetic steps.

Transformations Involving the Bromine Atom at Position 5

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. nih.gov These transformations are crucial for building molecular complexity and are widely used in the synthesis of pharmaceutical compounds.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base, is a widely employed method for forming new carbon-carbon bonds. wikipedia.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.org For example, reacting this compound with an arylboronic acid under Suzuki conditions would yield the corresponding 5-aryl derivative. nih.govmdpi.com

Another important transformation is the Sonogashira coupling, which involves the reaction of the bromo-pyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of C(sp2)-C(sp) bonds, leading to the synthesis of alkynyl-substituted pyridines. libretexts.orgscirp.org These alkynyl products can serve as versatile intermediates for further synthetic manipulations.

| Reaction | Reactant | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium catalyst, base | C(sp2)-C(sp2) |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, base | C(sp2)-C(sp) |

Synthesis of Structural Analogs and Isosteres

The synthesis of structural analogs and isosteres of this compound is essential for understanding the structure-activity relationship and optimizing biological activity. This can be achieved by modifying both the pyridine and piperazine cores.

Analogs with different substitution patterns on the pyridine ring can be prepared using various pyridine synthesis methodologies. nih.govillinois.edu For example, multicomponent reactions or cascade reactions can provide access to highly substituted pyridines in a convergent manner. nih.govrsc.org Isosteric replacement involves substituting atoms or groups of atoms with other atoms or groups that have similar steric and electronic properties. For instance, the pyridine ring could be replaced by other heteroaromatic systems like pyrimidine (B1678525) or pyrazine (B50134) to explore the impact of the nitrogen atom's position on the compound's properties. Similarly, the piperazine ring could be replaced with other cyclic amines, such as piperidine (B6355638) or morpholine, to investigate the role of the second nitrogen atom.

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound and its derivatives. These techniques often provide advantages in terms of efficiency, selectivity, and environmental impact.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, can offer improved reaction control, enhanced safety, and easier scalability. Microwave-assisted synthesis can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a shorter time. Catalytic C-H activation is an emerging field that allows for the direct functionalization of C-H bonds, providing a more atom-economical approach to the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. illinois.edu These advanced techniques, coupled with the classical synthetic methodologies, provide a powerful toolkit for the synthesis and diversification of this compound and its analogs.

Solid-Phase Synthesis Applications of Pyridine-Based Derivatives

Solid-phase synthesis has emerged as a powerful technique for the construction of diverse molecular libraries, offering significant advantages in purification and automation. This methodology has been effectively applied to the synthesis of pyridine-based derivatives, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies in drug discovery. The core principle involves anchoring a starting material to an insoluble polymer support, performing a series of chemical transformations, and finally cleaving the desired product from the support. This approach allows for the use of excess reagents to drive reactions to completion, as purification is simplified to mere filtration and washing of the resin-bound compound.

A notable application involves the parallel synthesis of a library of pyridine and pyrimidine derivatives, many of which incorporate a piperazine moiety. daneshyari.com While not a purely solid-phase synthesis where the core scaffold is resin-bound from the start, this approach utilizes polymer-supported reagents to streamline the purification process. The synthesis begins with a suitable pyridine starting material, such as 2-Bromo-5-nitropyridine. This substrate undergoes a nucleophilic aromatic substitution with Boc-protected piperazine, followed by deprotection and subsequent catalytic reduction of the nitro group to an amine, yielding a 5-aminopyridine scaffold. daneshyari.com

The key step employing a solid-phase reagent is the final acylation of the amine. The 5-aminopyridine intermediate is reacted with a variety of aryl, alkyl, or heterocyclic acid chlorides in the presence of polymer-supported N-methylmorpholine (PS-NMM). daneshyari.com PS-NMM acts as a scavenger base, neutralizing the HCl generated during the acylation. Upon completion of the reaction, the resin is simply filtered off, along with any resin-bound excess acid chloride, significantly simplifying the workup and purification of the final amide products. daneshyari.com This method allows for the efficient production of a library of amide derivatives in good to excellent yields. daneshyari.com

Another strategy involves the direct immobilization of 2-aminopyridine derivatives onto a solid support via an acid-labile linker. researchgate.net This allows for subsequent chemical modifications on the resin-bound scaffold. For instance, N-amination of supported 2-aminopyridin-3-yl or -5-yl derivatives can be performed using hydroxylamine-based electrophilic aminating agents. researchgate.net This methodology facilitates a two-step preparation of 2-substituted- daneshyari.comacs.orgnih.govtriazolo[1,5-a]pyridine derivatives on the solid phase, yielding compounds of good purity and yield after cleavage from the resin. researchgate.net Such techniques highlight the versatility of solid-phase synthesis in constructing complex heterocyclic systems based on the pyridine core.

The table below details the results from a parallel synthesis of amide derivatives using a polymer-supported scavenger base methodology. daneshyari.com

| Entry | R Group (from R-COCl) | Product | Yield (%) |

| 5a | Phenyl | N-(5-(4-Boc-piperazin-1-yl)pyridin-3-yl)benzamide | 95 |

| 5b | 4-Fluorophenyl | N-(5-(4-Boc-piperazin-1-yl)pyridin-3-yl)-4-fluorobenzamide | 98 |

| 5c | 4-Chlorophenyl | N-(5-(4-Boc-piperazin-1-yl)pyridin-3-yl)-4-chlorobenzamide | 99 |

| 5d | 4-Nitrophenyl | N-(5-(4-Boc-piperazin-1-yl)pyridin-3-yl)-4-nitrobenzamide | 99 |

| 5e | 2-Thienyl | N-(5-(4-Boc-piperazin-1-yl)pyridin-3-yl)thiophene-2-carboxamide | 85 |

| 5f | Cyclopropyl | N-(5-(4-Boc-piperazin-1-yl)pyridin-3-yl)cyclopropanecarboxamide | 75 |

| 5g | 1-Adamantyl | N-(5-(4-Boc-piperazin-1-yl)pyridin-3-yl)adamantane-1-carboxamide | 90 |

Preclinical Pharmacological and Biological Investigations of 5 Bromo 3 Piperazin 1 Yl Pyridin 2 Amine Derivatives

Molecular Target Identification and Pathway Modulation

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form critical hydrogen bond interactions within the ATP-binding site of many kinases. The addition of a piperazine (B1678402) group provides a versatile point for modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. Research has focused on identifying the specific kinases inhibited by derivatives of 5-bromo-3-(piperazin-1-yl)pyridin-2-amine and understanding how this inhibition impacts cellular signaling cascades.

Kinase inhibition profiling has revealed that derivatives based on the aminopyridine and piperazine core structures can interact with a range of kinases, including those from the CDK, MAPK, PI3K, and ALK families.

Derivatives containing the 2-aminopyrimidine (B69317) or aminopyridine scaffold, structurally related to this compound, have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs). researchgate.net These enzymes are fundamental to the regulation of the cell cycle, and their aberrant activity is a hallmark of many cancers. googleapis.com The aminopyrimidine moiety can effectively compete with ATP for binding to the kinase domain of CDKs. researchgate.net For instance, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives demonstrated strong inhibitory activity against CDK9. nih.gov Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells. nih.gov The mechanism involves the inhibitor placing itself in the ATP-binding pocket, with the aminopyridine core forming key hydrogen bonds with the hinge region of the kinase. Modifications on attached rings, such as the piperazine common to this class of compounds, can further enhance binding affinity and selectivity for specific CDKs. researchgate.netnih.gov

Table 1: Examples of Aminopyrimidine Derivatives and their CDK Inhibition

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Effect |

|---|---|---|---|---|

| Compound 2g | CDK9/CycT1 | 4 | MIA PaCa-2 | Induces apoptosis, downregulates Mcl-1 and c-Myc. nih.gov |

| NPPA3 | CDK2 | - | - | Shows strong binding affinity in silico (-68.23 kcal·mol−1). |

| Compound 48 | CDK2 | 2 | - | Selective CDK2 inhibitor. researchgate.net |

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to stressful stimuli and inflammatory cytokines. nih.gov Aminopyridine-based compounds have been designed as potent inhibitors of p38α kinase. researchgate.netnih.gov These inhibitors function by competing with ATP for the binding site on the p38 kinase. The core structure, often a pyridinyl imidazole (B134444) or a related aminopyridine, forms essential interactions within this site. For example, a series of imidazol-5-yl pyridine (B92270) derivatives were identified as potent p38α inhibitors, with compounds showing IC50 values in the nanomolar range. nih.gov The inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting the anti-inflammatory potential of this class of molecules. nih.govnih.gov

Table 2: p38 MAPK Inhibition by Pyridine Derivatives

| Compound Class | Specific Compound | Target Kinase | IC50 (nM) | Key Findings |

|---|---|---|---|---|

| Imidazol-5-yl pyridines | Compound 11d | p38α | 45 | Effectively inhibited production of TNF-α, IL-6, and IL-1β. nih.gov |

The PI3K/mTOR pathway is a critical signaling network that governs cell growth, proliferation, and survival. nih.gov Its deregulation is common in various cancers. nih.gov Derivatives of 2-aminopyridine have been developed as potent dual inhibitors of PI3K and mTOR. nih.gov One notable example is a series of pyridopyrimidinone derivatives, which evolved from a 5-bromopyridin-2-amine starting material. nih.gov These compounds exhibit potent enzymatic activity against both PI3K and mTOR. The mechanism involves the inhibitor binding to the ATP-binding site of these kinases. The morpholine (B109124) group, often used alongside or as an alternative to piperazine, has been shown to be a crucial feature for PI3K binding, forming a hydrogen bond with the hinge region residue Val851 in PI3Kα. nih.govacs.org This dual inhibition can effectively shut down the signaling cascade, preventing the activation of downstream effectors like Akt and p70S6K. nih.gov

Table 3: PI3K/mTOR Inhibition by Pyridine-Based Derivatives

| Compound ID | Target Kinase(s) | IC50 (nM) | Key Features |

|---|---|---|---|

| PQR309 | PI3Kα / mTOR | 3.2 / 14 | Pan-class I PI3K/mTOR inhibitor. nih.gov |

| Compound 31 | PI3Kα / mTOR | 3.4 / 4.7 | Potent dual pan-PI3K/mTOR inhibitor from a pyridopyrimidinone series. nih.gov |

Activin-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor, is involved in various developmental processes, and its gain-of-function mutations are linked to rare diseases like fibrodysplasia ossificans progressiva (FOP). nih.govacs.org The 2-aminopyridine scaffold has been identified as a promising starting point for the development of selective ALK2 inhibitors. researchgate.net For instance, the compound K02288, a 2-aminopyridine derivative, was identified through screening and showed specificity for ALK1, ALK2, ALK3, and ALK6 over other related kinases. researchgate.net These inhibitors bind to the ATP pocket of the ALK2 kinase domain, forming a crucial hydrogen bond with the hinge amide of His286. nih.govacs.org Modifications to the core structure, such as the incorporation of a piperazine moiety, have been explored to improve potency and metabolic stability, as seen in the evolution of the ALK2 inhibitor LDN-193189 from the initial hit, Dorsomorphin. nih.gov

Table 4: ALK2 Inhibition by Aminopyridine and Related Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Structural Class |

|---|---|---|---|

| K02288 | ALK2 | 3.6 | 2-Aminopyridine. researchgate.net |

| LDN-193189 | ALK2 | 5 | Pyrazolo[1,5-a]pyrimidine with piperazine. nih.gov |

| Saracatinib | ALK2 | 2.9 | Dual SRC/ABL inhibitor. nih.gov |

Mitogen-activated protein kinase kinase (MEK) is a central component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently overactivated in human cancers. researchgate.net Some kinase inhibitors initially designed for other targets have been found to also inhibit MEK or have overlapping activities. For example, the covalent MEK1/2 inhibitor E6201 was also identified as a reversible inhibitor of ALK2. nih.gov While direct evidence for MEK inhibition by this compound derivatives is not extensively documented in the provided context, the broader class of heterocyclic compounds, including pyrrolo[1,2-b]pyridazines, has been explored for MEK inhibition. researchgate.net These inhibitors typically work by binding to the MEK kinase, preventing the phosphorylation and activation of ERK.

Table 5: Examples of Kinase Inhibitors with MEK or Related Pathway Activity

| Compound ID | Primary Target(s) | Notes |

|---|---|---|

| E6201 | MEK1/2 (covalent) | Also a reversible inhibitor of ALK2. nih.gov |

| PD 098059 | MEK | A selective inhibitor that prevents activation of MAPK. researchgate.net |

Enzymatic Activity Modulation

The ability of this compound derivatives to modulate the activity of various enzymes has been a subject of scientific inquiry. This section details the findings related to their inhibitory effects on several key enzymes.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov It plays a crucial role in the survival of certain pathogens, such as Helicobacter pylori, in the acidic environment of the stomach. nih.govfrontiersin.org Consequently, the inhibition of urease is a promising therapeutic strategy for managing infections caused by urease-producing bacteria. frontiersin.orgnih.gov

Research into pyridylpiperazine-based compounds, which are structurally related to this compound, has revealed significant urease inhibitory potential. nih.govnih.gov A series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and evaluated for their ability to inhibit jack bean urease. nih.gov The findings demonstrated that these compounds exhibited good to excellent inhibitory activities, with IC₅₀ values in the micromolar range, often surpassing the activity of the standard inhibitor, thiourea (B124793). nih.gov

One study focused on 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives. nih.gov Within this series, substitutions on the N-aryl group significantly influenced the inhibitory potency. For instance, the presence of an electron-withdrawing group like chlorine at the ortho-position of the aryl ring resulted in a highly active compound (5b) with an IC₅₀ value of 2.0 ± 0.73 µM. nih.gov Conversely, replacing chlorine with bromine (a larger halogen with lower electronegativity) at the same position (compound 5e) led to a decrease in activity, with an IC₅₀ value of 4.47 ± 0.44 µM. nih.govnih.gov Similarly, a bromine substitution at the meta-position (compound 5f) also resulted in decreased inhibitory potential (IC₅₀ = 5.24 ± 0.45 µM). nih.gov

Another study investigated pyridylpiperazine-based carbodithioates. nih.gov Among the synthesized compounds, a derivative featuring an o-tolyl moiety (compound 5j) was identified as the most potent inhibitor, with an IC₅₀ value of 5.16 ± 2.68 μM, which is significantly lower than that of the standard thiourea (IC₅₀ = 23.00 ± 0.03 μM). nih.gov The position of substituents was again shown to be critical; the o-tolyl derivative (5j) was more potent than its meta (5k, IC₅₀ = 18.30 ± 0.17 μM) and para (5l, IC₅₀ = 10.61 ± 0.36 μM) counterparts. nih.gov

These studies collectively highlight that the pyridylpiperazine scaffold is a promising framework for developing potent urease inhibitors. The specific substitutions on the pyridine and piperazine rings, particularly the nature and position of halogens and other functional groups, are critical determinants of their inhibitory activity.

Table 1: Urease Inhibitory Activity of Selected Pyridylpiperazine Derivatives

| Compound | Substitution Pattern | IC₅₀ (µM) |

| 5b | 2-Cl on N-arylacetamide | 2.0 ± 0.73 nih.govnih.gov |

| 5c | 3-Cl on N-arylacetamide | 2.13 ± 0.82 nih.gov |

| 5e | 2-Br on N-arylacetamide | 4.47 ± 0.44 nih.govnih.gov |

| 5f | 3-Br on N-arylacetamide | 5.24 ± 0.45 nih.gov |

| 5j | o-tolyl (carbodithioate) | 5.16 ± 2.68 nih.gov |

| 5k | m-tolyl (carbodithioate) | 18.30 ± 0.17 nih.gov |

| 5l | p-tolyl (carbodithioate) | 10.61 ± 0.36 nih.gov |

| Thiourea (Standard) | - | 23.2 ± 11.0 nih.gov |

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria that are required for the biosynthesis of fatty acids and polyketides. nih.gov They are considered attractive targets for the development of new antibiotics. A comprehensive review of the scientific literature did not yield specific studies or data on the inhibitory activity of this compound derivatives against bacterial PPTase.

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govacs.org Inhibition of MAGL leads to elevated 2-AG levels and has therapeutic potential for treating neurodegenerative diseases, inflammation, and cancer. nih.gov Based on available literature, there are no specific preclinical investigations into the MAGL inhibitory activity of derivatives of this compound. Research on MAGL inhibitors has predominantly focused on other chemical scaffolds, such as piperidine (B6355638) and pyrrolidone derivatives. nih.gov

Sorbitol dehydrogenase (SDH) is the second enzyme in the polyol pathway, which converts sorbitol to fructose (B13574). austinpublishinggroup.com Under hyperglycemic conditions, the accumulation of sorbitol and fructose contributes to diabetic complications. mdpi.com Therefore, SDH inhibitors are being investigated as potential treatments. A thorough search of published studies revealed no data concerning the evaluation of this compound derivatives as sorbitol dehydrogenase inhibitors. The development of SDH inhibitors has centered on other heterocyclic systems, such as pyrimidine-based compounds. nih.govnih.gov

Receptor and Ion Channel Interactions

The interaction of novel chemical entities with specific receptors is a cornerstone of drug discovery. This section addresses the agonistic potential of the specified compound derivatives on a key nuclear receptor.

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.govnih.gov It is a master regulator of adipogenesis and is a key target for drugs used to treat type 2 diabetes by improving insulin (B600854) sensitivity. nih.gov Despite the therapeutic importance of PPARγ agonists, a detailed search of scientific databases and literature found no reports on the investigation of this compound derivatives as agonists for this receptor.

Voltage-Gated Calcium Channel α2δ-1 Subunit Ligand Binding

The α2δ-1 subunit of voltage-gated calcium channels (VGCCs) is a well-established therapeutic target for conditions such as neuropathic pain and epilepsy. researchgate.net Drugs like gabapentin (B195806) and pregabalin (B1679071) exert their effects by binding to this subunit. nih.gov Research into novel ligands has explored various chemical scaffolds, including those containing piperazine moieties, for their potential to selectively bind to the α2δ-1 subunit.

A series of piperazinyl quinazolin-4-(3H)-one derivatives were synthesized and evaluated for their activity towards the Cavα2δ-1 subunit. nih.gov Through exploration of this series, researchers found that compounds with a 3-methyl-piperazin-1-yl or 3,5-dimethyl-piperazin-1-yl-butyl group at a specific position showed high affinity, with some achieving single-digit nanomolar affinities. nih.gov Further modification of the central scaffold to a pyrido[4,3-d]pyrimidin-4(3H)-one structure resulted in a compound with high selectivity for Cavα2δ-1 over the Cavα2δ-2 subunit. nih.gov This selectivity is considered a promising approach for developing analgesics with an improved safety profile, as binding to the Cavα2δ-2 subunit is hypothesized to contribute to central nervous system side effects. nih.gov

The development of dual-target ligands has also been an area of interest. One study reported the design of compounds that combine pharmacophoric elements for both the Cavα2δ-1 subunit and the μ-opioid receptor (MOR) to create novel pain therapeutics. researchgate.net This approach highlights the versatility of using established Cavα2δ-1 ligand structures as a foundation for building multi-target agents. researchgate.net These studies underscore the potential for derivatives of this compound, which contains the key piperazine feature, to be developed as ligands for the α2δ-1 subunit of VGCCs.

Table 1: Binding Affinity of Representative Piperazinyl Derivatives for Cavα2δ Subunits

| Compound Class | Specific Derivative Example | Target | Binding Affinity (Ki, nM) | Selectivity (Cavα2δ-2/Cavα2δ-1) |

|---|---|---|---|---|

| Piperazinyl quinazolin-4-(3H)-one | Eutomer of a 3,5-dimethyl-piperazin-1-yl-butyl derivative | Cavα2δ-1 | <10 | Not specified |

| Pyrido[4,3-d]pyrimidin-4(3H)-one | 16RR | Cavα2δ-1 | 1.5 | >600 |

Broad-Spectrum Biological Activity Assessment

The integration of a pyridine ring and a piperazine moiety into a single molecular structure is a common strategy in medicinal chemistry to access a wide range of biological activities. ijbpas.comresearchgate.net Pyridine derivatives are known to exhibit antimicrobial, antiviral, anti-inflammatory, and other therapeutic properties. researchgate.netnih.gov Similarly, the piperazine ring is a key component in numerous drugs with diverse pharmacological effects. ijbpas.commanipal.edu

The search for new antimicrobial agents is driven by the global challenge of antibiotic resistance. Both piperazine and pyridine scaffolds are featured in a variety of compounds investigated for their antimicrobial potential. ijbpas.comnih.gov

Numerous studies have demonstrated the antibacterial potential of pyridine and piperazine derivatives. In one study, novel 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and tested against various bacteria. nih.gov Compound 2c from this series showed the highest activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with minimum inhibitory concentration (MIC) values of 0.039 µg/mL. nih.gov Another study on substituted Mannich bases containing a pyridine core found that several compounds exhibited significant antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli) species, with MIC values ranging from 6.25 to 12.5 μg/mL. mdpi.com

Piperazine-containing compounds have also shown considerable antibacterial properties. A series of azole-containing piperazine analogues demonstrated broad-spectrum antibacterial activity against all tested organisms, with MIC values between 3.1 and 25 µg/mL. ijbpas.com The mechanism of action for such compounds can be diverse, and molecular docking studies have been used to predict potential targets. For instance, in one study, E. coli MurB was identified as a possible target for new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides.

Table 2: Antibacterial Activity of Representative Pyridine and Piperazine Derivatives

| Compound Class | Specific Derivative Example | Bacterial Strain | MIC (µg/mL) |

|---|---|---|---|

| 2-Amino-3-cyanopyridine | Compound 2c | S. aureus | 0.039 |

| 2-Amino-3-cyanopyridine | Compound 2c | B. subtilis | 0.039 |

| Substituted Mannich Base (Pyridine core) | Compound 12 | B. subtilis | 6.25-12.5 |

| Substituted Mannich Base (Pyridine core) | Compound 15 | S. aureus | 6.25-12.5 |

| Substituted Mannich Base (Pyridine core) | Compound 16 | P. aeruginosa | 6.25-12.5 |

| Substituted Mannich Base (Pyridine core) | Compound 17 | E. coli | 6.25-12.5 |

| Azole-containing Piperazine | Compound 6 | Various bacteria | 3.1-25 |

The same structural classes that exhibit antibacterial effects often show promise as antifungal agents. Several synthesized piperazine derivatives have demonstrated significant activity against fungal pathogens like Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net For example, certain phenyl acetamide (B32628) piperazine compounds showed good antifungal activity against Aspergillus niger when compared with the standard drug Griseofulvin. ijbpas.com

Pyridine derivatives have also been extensively evaluated for their antifungal properties. nih.gov In a study of nicotinic acid benzylidene hydrazide derivatives, compounds with specific substitutions showed antimicrobial activity comparable to the standard drug fluconazole (B54011) against C. albicans and A. niger. nih.gov Molecular docking studies have suggested that potential targets for such compounds could include fungal enzymes like CYP51 and dihydrofolate reductase. The combination of piperazine and pyridine rings in derivatives of this compound suggests a high potential for antifungal activity.

Table 3: Antifungal Activity of Representative Pyridine and Piperazine Derivatives

| Compound Class | Fungal Strain | Activity Noted |

|---|---|---|

| Phenyl acetamide piperazine derivatives | Aspergillus niger | Good activity, comparable to Griseofulvin |

| Azole-containing piperazine analogues | Candida albicans | Significant activity (MIC 3.1-25 µg/mL) |

| Nicotinic acid benzylidene hydrazide derivatives | Candida albicans | Activity comparable to Fluconazole |

| Nicotinic acid benzylidene hydrazide derivatives | Aspergillus niger | Activity comparable to Fluconazole |

| Mannich pyrol-pyridine bases | Aspergillus oryzae | Moderate activity |

The pyridine scaffold is a key structural element in molecules investigated for antiviral activity. researchgate.net Derivatives of pyridine have shown inhibitory potential against a range of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and coronaviruses. researchgate.netnih.gov Molecular docking studies have been employed to explore the potential of pyridine derivatives as inhibitors of key viral proteins of SARS-CoV-2. nih.gov For instance, terpyridine showed a strong binding affinity for several coronavirus target proteins. nih.gov

While the antiviral potential of pyridine-containing compounds is well-documented, specific studies on the antiparasitic activity of compounds closely related to this compound are less common in the reviewed literature. However, the broad biological activity of this structural class suggests that evaluation against parasitic targets would be a worthwhile area for future investigation.

Chronic inflammation is a key factor in numerous diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. Pyridine derivatives have been shown to possess anti-inflammatory properties. researchgate.net Similarly, natural products containing piperidine or piperazine-like structures, such as piperine (B192125) from Piper species, exhibit a variety of biological activities including anti-inflammatory and antioxidant effects. nih.gov

Studies on piperlotines, a class of α,β-unsaturated amides, have demonstrated their potential as in vivo anti-inflammatory agents. scielo.org.mx Certain derivatives showed excellent anti-inflammatory activity in a TPA acute inflammation model in mice, with some compounds exhibiting potency comparable to the standard drug indomethacin. scielo.org.mx The anti-inflammatory mechanism of related compounds like piperine has been linked to the inhibition of pathways such as NF-κB and the reduction of pro-inflammatory mediators like COX-2. nih.gov

While there is substantial evidence for the anti-inflammatory potential of related scaffolds, specific data on the immunomodulatory effects of this compound derivatives are not detailed in the available literature. Given the intricate link between inflammatory and immune responses, this represents another promising avenue for future preclinical research.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gabapentin |

| Pregabalin |

| Terpyridine |

| Piperine |

| Indomethacin |

| Griseofulvin |

| Fluconazole |

| Amoxicillin |

| Ciprofloxacin |

Anticonvulsant Activity Screening

The core structures of this compound, namely the piperazine and 2-aminopyridine moieties, are recognized as privileged scaffolds in the development of agents targeting the central nervous system. Piperazine derivatives, in particular, have been synthesized and evaluated for anticonvulsant properties. nih.govnih.gov Preclinical screening of such compounds typically involves well-established rodent models to determine their efficacy in suppressing seizures.

Commonly employed screening tests include the maximal electroshock (MES) test, which is considered a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures. dovepress.comrsc.org Another significant model is the 6-Hz psychomotor seizure test, which is used to identify agents that may be effective against therapy-resistant forms of epilepsy. dovepress.commdpi.com For instance, studies on various N-substituted piperazine derivatives have demonstrated anti-MES activity. nih.gov Similarly, extensive research on pyrrolidine-2,5-dione derivatives incorporating piperazine fragments has identified compounds with potent, broad-spectrum anticonvulsant activity in the MES, scPTZ, and 6-Hz seizure models. rsc.orgmdpi.com These investigations establish that the piperazine ring is a key pharmacophoric element for anticonvulsant action, suggesting that derivatives of this compound warrant similar investigation.

Other Reported Biological Activities of Related Scaffolds

The 2-aminopyridine and piperazine scaffolds, which constitute the core of this compound, are associated with a wide spectrum of biological activities beyond anticonvulsant effects. researchgate.net

2-Aminopyridine Scaffold:

Antimicrobial Activity: Derivatives of 2-aminopyridine have been shown to possess significant antibacterial and antifungal properties. nih.govannualreviews.org Some compounds have demonstrated high potency against Gram-positive bacteria like S. aureus and B. subtilis. nih.gov

Anti-inflammatory and Antinociceptive Activity: This scaffold is a component of molecules investigated for their anti-inflammatory and pain-reducing effects. nih.gov

Anti-thrombotic and Biofilm Inhibition: Certain pyridine derivatives have exhibited activity against clot formation in human blood and have been found to be potent inhibitors of bacterial biofilm formation. nih.gov

Piperazine Scaffold:

Antidiabetic Activity: The piperazine moiety is integral to compounds designed as antidiabetic agents, including those acting as α-glucosidase inhibitors and positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), which helps regulate glucose metabolism. frontiersin.org

Broad-Spectrum Bioactivity: Piperazine is a versatile heterocycle found in molecules with a vast range of biological effects, including antibacterial, antifungal, antiviral, antimalarial, and antidepressant activities. nih.gov

Calcium Channel Modulation: Piperazinyl derivatives have been identified as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, a target for treating neuropathic pain. researchgate.net

Cellular Effects and Disease Models

Anticancer Efficacy in Preclinical Cell Line Models

Derivatives built upon the 2-aminopyridine and piperazine frameworks have demonstrated significant cytotoxic and antiproliferative activity against a variety of human cancer cell lines in preclinical studies. The presence of a halogen, such as bromine, can further enhance this activity.

The anticancer potential of these scaffolds has been evaluated across numerous cancer types. For example, benzofuran (B130515) derivatives tethered to a piperazine moiety showed promising antiproliferative effects against pancreatic (Panc-1), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov Similarly, piperazine-linked quinolinequinones and vindoline-piperazine conjugates have been screened against the NCI-60 panel of human cancer cell lines, showing potent growth inhibition against leukemia, colon cancer, melanoma, and breast cancer cell lines. nih.govfrontiersin.org The tables below summarize the reported in vitro anticancer activities of representative compounds featuring these core scaffolds.

| Compound | Panc-1 (Pancreatic) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |

|---|---|---|---|

| 9e | 1.13 | 3.01 | 1.71 |

| 9h | 0.94 | 2.92 | 2.25 |

| 11d | 1.53 | 4.56 | 3.54 |

| 13b | 1.18 | 3.87 | 2.89 |

| Compound | Huh7 (Liver) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |

|---|---|---|---|

| 4j | 1.6 | 3.3 | 1.1 |

A primary mechanism by which derivatives of these scaffolds exert their anticancer effects is through the disruption of the cell cycle, leading to an arrest at specific checkpoints and subsequent inhibition of proliferation. For instance, a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative was shown to induce a significant increase in the sub-G1 cell population in MCF-7 breast cancer cells, which is indicative of apoptosis. nih.gov This same compound also caused cell cycle arrest at the G2/M phase. nih.gov

Other studies have reported similar findings. A novel piperazine derivative was found to effectively inhibit cancer cell proliferation through mechanisms including cell cycle arrest. frontiersin.org Furthermore, certain pyrazole-3-carboxamide derivatives have been shown to produce a dramatic cell cycle arrest at the SubG1/G1 phase, strongly suggesting the induction of apoptotic cell death. canaryonco.com This consistent ability to interfere with cell cycle progression highlights a key mechanistic pathway for the anticancer activity of compounds related to this compound.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.gov Scaffolds based on aminopyridine and piperazine have shown potential in circumventing these resistance mechanisms. Resistance can arise from factors such as increased drug efflux from cancer cells by transporters like P-glycoprotein (P-gp), mutations in the drug's target protein, or enhanced DNA repair capabilities. nih.gov

Research has shown that certain pyridine analogues can more effectively reverse multidrug resistance in human carcinoma cell lines than their counterparts. dovepress.com Specifically, 2-aminopyridine derivatives have been designed as potent inhibitors of anaplastic lymphoma kinase (ALK) that can overcome mutations (e.g., L1196M and G1202R) that confer resistance to the drug crizotinib. In another study, aminopyridine derivatives displayed promising inhibitory activity against cisplatin-resistant ovarian cancer cell lines, suggesting an ability to bypass platinum-based resistance. frontiersin.org The piperazine moiety has also been incorporated into molecules designed to reverse P-gp-dependent multidrug resistance, a common mechanism of chemoresistance. nih.gov This evidence suggests that derivatives of this compound could be valuable in developing agents effective against drug-resistant tumors.

Metabolic Syndrome-Related Investigations (e.g., Adipogenesis Enhancement, Insulin Sensitization)

The piperazine and pyridine scaffolds are also being explored for their therapeutic potential in metabolic syndrome, a cluster of conditions that includes insulin resistance and obesity. A key target in this area is the peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis (the formation of fat cells) and a target for insulin-sensitizing drugs like thiazolidinediones (TZDs).

Derivatives of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide have been synthesized as potential non-TZD insulin sensitizers. In preclinical studies, these compounds were screened in 3T3-L1 preadipocyte cells to evaluate their adipogenic activity. The results showed that these derivatives stimulated adipocyte differentiation, indicating that they may activate PPARγ and its target genes involved in adipogenesis. This activity suggests a potential mechanism for enhancing insulin sensitivity. The development of such compounds is driven by the need for safer alternatives to existing TZDs, which can have adverse side effects. The inclusion of the piperazine-pyridine core in these molecules highlights its potential utility in designing novel agents for the treatment of type 2 diabetes and other aspects of metabolic syndrome. frontiersin.org

Structure Activity Relationship Sar and Design Principles

Systematic Exploration of Substituent Effects on Biological Activity

The development of potent and selective therapeutic agents based on the 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine scaffold hinges on a systematic exploration of how different substituents impact its biological activity. Researchers in medicinal chemistry meticulously alter the chemical structure of a lead compound to map out the SAR, identifying which molecular features are crucial for efficacy and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles.

For instance, in the development of kinase inhibitors, a common area of application for such scaffolds, the nature of the substituents on the pyridine (B92270) ring and the piperazine (B1678402) moiety can dramatically influence the compound's interaction with the target protein. Variations in electronic properties (electron-donating or electron-withdrawing groups), steric bulk, and lipophilicity of these substituents can either enhance or diminish the binding affinity and inhibitory activity.

While specific comprehensive SAR studies on this compound are not extensively detailed in publicly available literature, the principles of medicinal chemistry allow for informed deductions based on related structures. For example, in a series of piperazine amides developed as c-Jun N-terminal kinase (JNK) inhibitors, the replacement of a furan (B31954) ring with other heterocycles and the modification of substituents on the piperazine ring were systematically explored to optimize potency. nih.gov This iterative process of synthesis and biological testing is fundamental to understanding the SAR of any compound series.

Impact of Pyridine Ring Substitutions on Pharmacological Profiles

Role of Halogenation (e.g., Bromine at C-5)

The table below illustrates how substitutions at a halogenated position on an aromatic ring can influence biological activity in a related series of kinase inhibitors.

Table 1: Illustrative Impact of C-5 Substitution on Kinase Inhibitory Activity (Hypothetical Data Based on General SAR Principles)

| Compound | C-5 Substituent | IC50 (nM) | Rationale |

|---|---|---|---|

| 1a | -Br | 50 | The bromine atom likely forms a key interaction in a hydrophobic pocket of the target protein. |

| 1b | -Cl | 75 | The smaller chlorine atom may result in a slightly weaker, but still significant, interaction. |

| 1c | -H | 500 | Removal of the halogen leads to a significant loss of potency, indicating its importance for binding. |

| 1d | -CH3 | 200 | A methyl group can fill the hydrophobic pocket, but may lack the specific electronic interactions of the halogen. |

Note: This table is for illustrative purposes to demonstrate SAR principles and is not based on actual experimental data for this compound.

Significance of the Amino Group at C-2

The amino group at the C-2 position of the pyridine ring is another critical functional group. This primary amine can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the hinge region of kinases or other protein targets. The basicity of this amino group, which can be modulated by other substituents on the pyridine ring, is also a key factor.

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore in a multitude of biologically active compounds, particularly in kinase inhibitors where it often forms one or more hydrogen bonds with the backbone of the kinase hinge region. mdpi.com This interaction is often essential for potent inhibitory activity. The electronic nature of other substituents on the pyridine ring, including the C-5 bromine, will influence the pKa of the C-2 amino group and its ability to engage in these vital hydrogen bonding interactions.

Conformational and Electronic Influences of Piperazine Moiety Modifications

The piperazine ring is a versatile scaffold in medicinal chemistry, often serving as a linker between different parts of a molecule and providing a point for diversification to fine-tune pharmacological properties. Modifications to the piperazine moiety in this compound can have profound effects on the compound's conformational flexibility and electronic properties, thereby influencing its biological activity.

Optimization of N-Alkyl Chains and Their Steric/Electronic Effects

Substitution at the N-4 position of the piperazine ring is a common strategy for optimizing the properties of drug candidates. The introduction of N-alkyl chains can impact solubility, lipophilicity, and metabolic stability. The steric bulk and electronic nature of these substituents can also influence how the molecule fits into a binding pocket and interacts with the target.

For instance, varying the length and branching of an N-alkyl chain can probe the size and shape of a hydrophobic pocket in the target protein. The introduction of polar functional groups onto the alkyl chain can create new hydrogen bonding opportunities or improve aqueous solubility. Quantitative structure-activity relationship (QSAR) studies on aryl alkanol piperazine derivatives have shown that descriptors related to dipole moment and molecular shape are important for their biological activity, highlighting the influence of N-substituents. researchgate.net

Table 2: Illustrative SAR of N-Alkyl Piperazine Modifications (Hypothetical Data)

| Compound | N-Alkyl Substituent | Biological Activity (IC50, nM) | Interpretation |

|---|---|---|---|

| 2a | -H | 250 | Unsubstituted piperazine may lack specific favorable interactions. |

| 2b | -CH3 | 100 | A small alkyl group may provide a better fit in a small hydrophobic pocket. |

| 2c | -CH2CH2OH | 80 | The hydroxyl group may form an additional hydrogen bond, increasing potency. |

| 2d | -c-Hexyl | 500 | A bulky group may be too large for the binding site, leading to a loss of activity. |

Note: This table is for illustrative purposes to demonstrate SAR principles and is not based on actual experimental data for this compound.

Chiral Centers and Enantioselective Potency

The introduction of a chiral center, either on the piperazine ring itself or on an N-substituent, can lead to enantiomers with significantly different biological activities. Biological targets, being chiral themselves, often exhibit stereospecific binding, where one enantiomer fits much better into the binding site than the other.

Linker Chemistry and Its Contribution to Target Binding

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a combination of structural rigidity and conformational flexibility. rsc.org In its thermodynamically favored chair conformation, the piperazine ring can orient substituents in specific axial or equatorial positions, which can be critical for precise interaction with a target protein. nih.gov However, upon binding to a metal ion or within a macrocyclic structure, the piperazine ring can adopt a boat conformation, altering the spatial arrangement of its substituents. nih.gov This conformational adaptability can be advantageous in drug design, allowing the molecule to adopt an optimal orientation within a binding pocket.

The basicity of the piperazine nitrogens is a key chemical feature that influences its role as a linker. nih.gov The pKa of the piperazine ring is significantly affected by the chemical groups attached to it. rsc.org In the case of this compound, the electron-donating amino group on the pyridine ring can influence the basicity of the piperazine nitrogens. nih.gov This, in turn, affects the protonation state of the piperazine at physiological pH, which can be critical for forming ionic interactions or hydrogen bonds with the target protein. The protonated form of the piperazine linker can enhance water solubility, a desirable property for drug candidates. rsc.org

Studies on various piperazine-containing derivatives have shown that the length and nature of the linker can significantly impact biological activity. For instance, in a series of histamine (B1213489) H3 receptor ligands, the extension of an alkyl chain on the piperazine linker led to a decrease in affinity. nih.gov This highlights the importance of optimizing the linker to achieve the correct distance and orientation between the core scaffold and other interacting moieties. The piperazine ring itself can be a key structural element for dual-target affinities, as demonstrated in compounds where the replacement of piperazine with piperidine (B6355638) drastically altered the binding preference for different receptors. nih.gov

The following table summarizes the key contributions of the piperazine linker to target binding:

| Feature of Piperazine Linker | Contribution to Target Binding |

| Conformational Flexibility | Allows for optimal orientation within the binding pocket. |

| Basicity and Protonation State | Facilitates ionic interactions and hydrogen bonding; enhances solubility. |

| Structural Rigidity | Provides a defined spatial arrangement of substituents. |

| Substituent Effects | Nearby groups can modulate the electronic properties and basicity of the piperazine. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of QSAR models for derivatives of this compound can provide valuable insights for the design of new, more potent analogs.

The first step in developing a QSAR model is the calculation of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. For aminopyridine derivatives, several types of descriptors have been shown to be important in correlating with biological outcomes. nih.gov

A study on aminopyridine-based JNK inhibitors found that the biological activity (log IC50) was influenced by descriptors such as the first-order Simple Connectivity Index (SIC), the first-order Kier & Hall Chi index (CIC), the Wiener index (W), Randic's connectivity index (hχ), HOMO energy, LUMO energy, and the dipole moment. nih.gov These descriptors capture information about the molecule's size, shape, branching, and electronic properties.

The following table presents a hypothetical set of molecular descriptors and their potential correlation with the biological activity of this compound analogs, based on general principles of QSAR studies on related compounds.

| Molecular Descriptor | Property Represented | Potential Correlation with Biological Activity |

| LogP | Lipophilicity | A positive correlation may indicate the importance of hydrophobic interactions for target binding. |

| Molecular Weight (MW) | Size of the molecule | An optimal range may exist; excessively large molecules may have poor bioavailability. |

| Dipole Moment | Polarity | Can influence solubility and interactions with polar residues in the binding site. |

| HOMO/LUMO Energy | Electronic properties | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Number of H-bond donors/acceptors | Hydrogen bonding potential | Crucial for specific interactions with the target protein. |

The statistical significance of the correlation between these descriptors and the biological activity is typically evaluated using regression analysis. A high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²) indicate a robust and predictive QSAR model. nih.gov

Once a statistically significant QSAR model is developed, it can be used to predict the biological activity of new, untested analogs of this compound. This predictive capability is a powerful tool in drug discovery, as it allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing.

For example, a 3D-QSAR study on piperazinyl-glutamate-pyridines as P2Y12 antagonists successfully developed predictive models that were used to guide the rational modification of molecules to design more potent antagonists. nih.gov The contour maps generated from these models provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity.

The general workflow for predictive modeling using QSAR is as follows:

Data Set Selection: A diverse set of compounds with a wide range of biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Building: Statistical methods are used to build a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Prediction for New Analogs: The validated model is used to predict the activity of new, designed compounds.

By employing predictive QSAR modeling, researchers can accelerate the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success.

Computational Chemistry and Molecular Modeling for 5 Bromo 3 Piperazin 1 Yl Pyridin 2 Amine Research

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict the geometric and electronic structure of 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine with high accuracy.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic structure of a molecule is key to its reactivity and stability. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine these energy values. The HOMO-LUMO gap is instrumental in predicting the charge transfer interactions that can occur within the molecule.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: Specific computational data for this compound is not publicly available. The principles described are based on general DFT studies of similar heterocyclic compounds.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.